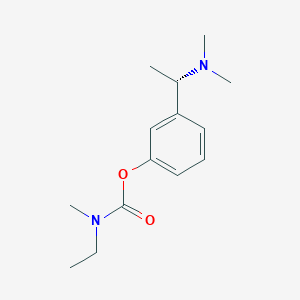
Rivastigmine
Overview
Description
Rivastigmine is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase inhibitor, introduced for the treatment of Alzheimer’s disease (AD) and related disorders. Its preclinical studies have shown similarities to other cholinesterase inhibitors (ChEIs) and some notable differences, particularly in its molecular and chemical properties, which contribute to its efficacy in treating cognitive, global, and functional aspects of AD and Parkinson’s disease dementia (PDD) (Desai & Grossberg, 2001).
Synthesis Analysis
Rivastigmine's synthesis process is not explicitly detailed in the available literature through the consensus database. Synthesis of cholinesterase inhibitors like rivastigmine typically involves complex organic chemistry procedures aimed at ensuring the molecule's efficacy in inhibiting the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. The specific synthesis route of rivastigmine may involve multiple steps to ensure its stability and potency as a cholinesterase inhibitor.
Molecular Structure Analysis
Rivastigmine is distinguished by its unique molecular structure, enabling it to inhibit acetylcholinesterase and butyrylcholinesterase. This dual action is significant because it enhances the cholinergic function across the brain, which is beneficial for AD and PDD patients. The molecular structure of rivastigmine allows for a pseudo-irreversible inhibition of these enzymes, contributing to its therapeutic effects on cognitive functions (Noetzli & Eap, 2013).
Chemical Reactions and Properties
Rivastigmine's chemical properties allow it to interact with acetylcholinesterase in a manner that provides a steady therapeutic effect over time. The drug's metabolism involves esterases in the liver and intestine, leading to a pharmacokinetic profile that supports its use in transdermal patches for continuous drug delivery. This metabolic pathway helps in reducing gastrointestinal side effects commonly associated with oral administration of cholinesterase inhibitors (Emre et al., 2010).
Physical Properties Analysis
The physical properties of rivastigmine, especially its solubility and stability, play a crucial role in its formulation as a transdermal patch. This formulation method enhances patient compliance by providing a more consistent drug delivery system, minimizing peak-to-trough fluctuations in drug levels, and reducing the incidence of side effects (Frampton, 2014).
Chemical Properties Analysis
Rivastigmine's efficacy is also influenced by its chemical properties, which enable the drug to cross the blood-brain barrier effectively. Its chemical structure and properties facilitate its action on cholinesterase enzymes within the brain, thereby improving the symptoms of AD and PDD by enhancing cholinergic neurotransmission. The chemical attributes of rivastigmine, including its pseudo-irreversible inhibition mechanism, contribute significantly to its therapeutic profile and its ability to manage symptoms of cholinergic degeneration in neurodegenerative diseases (Desai & Grossberg, 2001).
Scientific Research Applications
Alzheimer’s Disease Treatment
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor. It is used to treat cognitive impairment in early or mid-stage Alzheimer’s disease (AD), but is less effective in patients with advanced AD . An early pathophysiological feature of AD that is associated with memory loss and cognitive deficits is a deficiency of acetylcholine as a result of selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .
- Methods of Application : The drug is administered orally .
- Results or Outcomes : Rivastigmine has been shown to be effective in managing the symptoms of dementia associated with Alzheimer’s disease .
Synthesis of (S)-Rivastigmine
- Scientific Field : Organic Chemistry .
- Application Summary : Asymmetric total synthesis of (S)-Rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation .
- Methods of Application : The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection and reductive amination, to provide the final (S)-Rivastigmine .
- Results or Outcomes : The final (S)-Rivastigmine was obtained in 82% overall yield and 96% enantioselectivity .
Intranasal Application for Brain Delivery
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Rivastigmine nanoparticles were fabricated to be administered through the intranasal route for improved efficacy .
- Methods of Application : During the development of the nanoparticles, preliminary optimization of processing and formulation parameters was done by the design of an experimental approach .
- Results or Outcomes : The drug–polymer ratio, stirrer speed, and crosslinking time were fixed as independent variables, to analyze the effect on the entrapment efficiency (% EE) and in vitro drug release of the drug .
Parkinson’s Disease Dementia Treatment
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Rivastigmine is used for the treatment of dementia caused by Parkinson’s disease and Lewy bodies . The drug works by inhibiting the release of acetylcholine, a neurotransmitter that is deficient in patients with Parkinson’s disease .
- Methods of Application : The drug is administered orally .
- Results or Outcomes : Rivastigmine has been shown to be effective in managing the symptoms of dementia associated with Parkinson’s disease .
Intravenous Administration for Memory Deficits
- Scientific Field : Neurology .
- Application Summary : An earlier study found that intravenous administration of Rivastigmine exhibited a reversal effect on scopolamine-induced memory deficits in healthy subjects .
- Methods of Application : The drug is administered intravenously .
- Results or Outcomes : The study showed that Rivastigmine can help reverse memory deficits in healthy subjects .
Nasal Ciliotoxicity Studies
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Rivastigmine nanoparticles coated with Eudragit were optimized for intranasal application to brain delivery. The study also included nasal ciliotoxicity studies .
- Methods of Application : The drug is administered through the intranasal route .
- Results or Outcomes : The study showed that Rivastigmine nanoparticles coated with Eudragit were effective for brain delivery when administered intranasally .
Transdermal Patch Formulation
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Rivastigmine is used in a transdermal patch formulation for the treatment of Alzheimer’s disease (AD). This formulation allows smooth and continuous drug delivery .
- Methods of Application : The drug is administered through a transdermal patch .
- Results or Outcomes : The transdermal formulation has been shown to have a better tolerability profile in comparison with its oral form .
Novel Rivastigmine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Novel hybrids conjugating the active moiety of the drug rivastigmine with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied for potential treatment of Alzheimer’s Disease .
- Methods of Application : The drug is synthesized in the lab .
- Results or Outcomes : The evaluated biological properties of these hybrids included antioxidant activity; inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and Aβ 42 aggregation; as well as promotion of cell viability and neuroprotection .
Co-medication with Scopolamine
- Scientific Field : Pharmacology .
- Application Summary : Rivastigmine is used as co-medication with the competitive acetylcholine antagonist scopolamine to attenuate effects of rivastigmine and reduce adverse effects in healthy subjects .
- Methods of Application : The drug is administered through a transdermal patch .
- Results or Outcomes : The study showed that the co-medication of rivastigmine with scopolamine was effective in reducing the adverse effects of rivastigmine .
Safety And Hazards
Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
properties
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023564 | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.04e+00 g/L | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rivastigmine | |
CAS RN |
123441-03-2 | |
| Record name | Rivastigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivastigmine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVASTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

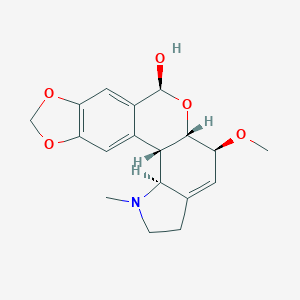
![[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate](/img/structure/B63.png)


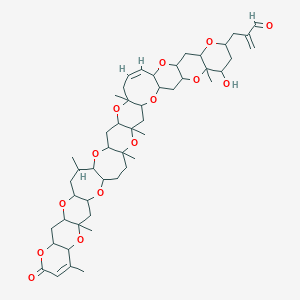
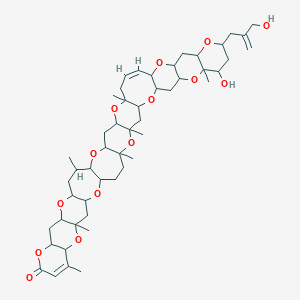
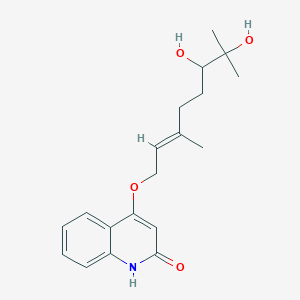

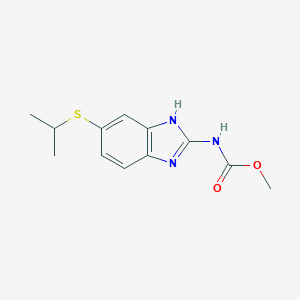
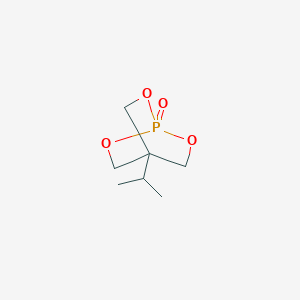

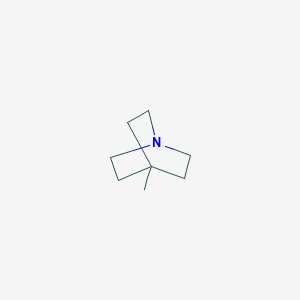
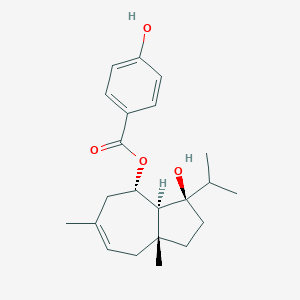
![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)